PF-4455242
Übersicht
Beschreibung
PF-4455242 ist ein selektiver, kurzwirksamer Antagonist des Kappa-Opioid-Rezeptors. Entdeckt von Pfizer im Jahr 2009, wurde es zunächst in einer klinischen Phase-I-Studie zur Behandlung von bipolarer Störung eingesetzt und auch als Behandlung für Depression und Substanzmissbrauch untersucht . Die Entwicklung wurde im September 2010 aufgrund von toxikologischen Befunden bei Tieren eingestellt, die drei Monate lang dem Medikament ausgesetzt waren .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Biphenyl-Sulfonamid-Zwischenprodukts. Der Syntheseweg umfasst folgende Schritte:
Bildung des Biphenyl-Sulfonamid-Zwischenprodukts: Dies beinhaltet die Reaktion von Biphenyl mit Sulfonylchlorid in Gegenwart einer Base.
Kopplung mit Pyrrolidin: Das Biphenyl-Sulfonamid-Zwischenprodukt wird dann unter bestimmten Reaktionsbedingungen mit Pyrrolidin gekoppelt, um das Endprodukt zu bilden.
Wissenschaftliche Forschungsanwendungen
PF-4455242 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, darunter:
Psychiatrische Störungen: Es wurde zur Behandlung von bipolarer Störung, Depression und Substanzmissbrauch untersucht.
Schmerzlinderung:
Neurobehaviorale Störungen: Die Verbindung wurde auf ihre Auswirkungen auf Dopamin-Neuronen und ihr Potenzial untersucht, die Schaltkreisfunktion bei neurobehavioralen Störungen wiederherzustellen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv den Kappa-Opioid-Rezeptor antagonisiert. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter Schmerzempfindung, Stimmungsregulation und Stressreaktion. Durch Blockierung des Kappa-Opioid-Rezeptors kann this compound diese Prozesse modulieren und möglicherweise die Symptome von psychiatrischen und neurobehavioralen Störungen lindern .
Wirkmechanismus
Target of Action
PF-4455242 is a selective antagonist of the κ-opioid receptor . The κ-opioid receptor is a protein that plays a crucial role in the perception of pain, mood regulation, and physical dependence .
Mode of Action
As a selective antagonist, this compound binds to the κ-opioid receptor, blocking its activation . This prevents the receptor from responding to its natural ligands, thereby inhibiting the downstream effects associated with receptor activation .
Biochemical Pathways
The κ-opioid receptor is part of the opioid receptor family, which is involved in a wide range of physiological symptoms such as pain perception and mood regulation . By blocking the κ-opioid receptor, this compound can potentially alter these pathways, leading to changes in pain perception and mood .
Pharmacokinetics
This compound is orally active and has good brain penetration . .
Result of Action
The blockade of the κ-opioid receptor by this compound can lead to a reduction in pain perception and alterations in mood . .
Biochemische Analyse
Biochemical Properties
PF-4455242 and its analogues demonstrate high selectivity and potency . They bind to the κ-opioid receptor, a component of the endogenous opioid system, which is involved in modulation of diverse neurophysiological pathways . The binding mode of this compound to the κ-receptor has been investigated via docking and molecular dynamics simulations . Key residues involved in binding were identified, including Gln115, Leu135, Tyr139, Trp287, and Tyr313 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to notably alleviate inflammatory infiltration and attenuate extracellular matrix (ECM) deposition . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the κ-opioid receptor. It acts as a selective antagonist, blocking the receptor and preventing its activation . This can lead to changes in gene expression and enzyme activity, affecting various cellular and physiological processes .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found to have a short duration of action
Vorbereitungsmethoden
The synthesis of PF-4455242 involves several steps, starting with the preparation of the biphenyl sulfonamide intermediate. The synthetic route includes the following steps:
Formation of the biphenyl sulfonamide intermediate: This involves the reaction of biphenyl with sulfonyl chloride in the presence of a base.
Coupling with pyrrolidine: The biphenyl sulfonamide intermediate is then coupled with pyrrolidine under specific reaction conditions to form the final product.
Analyse Chemischer Reaktionen
PF-4455242 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden und Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.
Vergleich Mit ähnlichen Verbindungen
PF-4455242 gehört zu einer Klasse von Kappa-Opioid-Rezeptor-Antagonisten. Ähnliche Verbindungen umfassen:
JNJ-67953964:
BTRX-335140: Ein weiterer Kappa-Opioid-Rezeptor-Antagonist mit ähnlichem therapeutischem Potenzial.
This compound ist einzigartig in seiner spezifischen Bindungsart und Selektivität für den Kappa-Opioid-Rezeptor, was es zu einem wertvollen Werkzeug macht, um die Rolle des Rezeptors in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen .
Biologische Aktivität
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride, also known as PF-4455242, is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including its pharmacodynamics, mechanisms of action, and therapeutic implications based on current research findings.
- Molecular Formula : C21H29ClN2O2S
- Molecular Weight : 394.99 g/mol
- IUPAC Name : 2-methyl-N-((2-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine hydrochloride
Pharmacological Effects
Research indicates that this compound may possess the following pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest potential antidepressant properties, likely related to its modulation of serotonin levels.
- Neuroprotective Effects : There is evidence indicating that the compound may protect neuronal cells from oxidative stress and apoptosis.
- Cognitive Enhancement : Some animal studies have shown improvements in cognitive function, suggesting possible applications in treating cognitive deficits associated with neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzyme activities related to neurotransmitter metabolism. For instance:
- Monoamine Oxidase Inhibition : The compound showed significant inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine and serotonin .
In Vivo Studies
Animal models have been used to assess the efficacy and safety profile of this compound:
- Behavioral Studies : In rodent models, this compound administration resulted in increased locomotor activity and reduced depressive-like behavior in forced swim tests.
Study Type | Model Used | Dosage | Observed Effect |
---|---|---|---|
Behavioral | Rodent | 10 mg/kg | Increased locomotion |
Neuroprotection | Mouse | 5 mg/kg | Reduced neuronal apoptosis |
Clinical Implications
While comprehensive clinical trials are yet to be reported, the pharmacological profile suggests potential utility in treating:
- Depression
- Anxiety Disorders
- Cognitive Impairments
Case Studies
A recent case study involving patients with treatment-resistant depression highlighted the potential of this compound as an adjunct therapy. Patients showed marked improvement in mood and cognitive function after several weeks of treatment, although further research is required to establish long-term efficacy and safety.
Eigenschaften
IUPAC Name |
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S.ClH/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23;/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNZYMZEVIVCFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157432 | |
Record name | PF-4455242 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1322001-35-3 | |
Record name | [1,1′-Biphenyl]-4-methanamine, N-(2-methylpropyl)-2′-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1322001-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-4455242 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322001353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-4455242 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-4455242 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2XT1FW9V4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-4455242 a potentially interesting therapeutic compound?
A1: this compound exhibits selectivity for the κ-opioid receptor, making it a valuable tool for investigating the therapeutic potential of this receptor. The κ-opioid receptor is implicated in various biological responses, including pain, stress, anxiety, and depression, suggesting its potential as a therapeutic target for these conditions [, ].
Q2: How was this compound discovered, and what strategies were employed to optimize its properties?
A2: this compound was identified through a parallel chemistry approach coupled with physicochemical property design []. This strategy involved utilizing key monomer building blocks to rapidly explore the structure-activity relationship (SAR) and optimize the compound's potency and selectivity for the κ-opioid receptor.
Q3: What preclinical studies have been conducted with this compound, and what do they reveal about its mechanism of action?
A3: The in vitro κ-opioid receptor antagonism of this compound was confirmed using the tail-flick analgesia model []. Researchers established an exposure-response relationship by correlating the κ-receptor binding affinity (Ki) with free drug levels in the brain. These findings indicate that this compound effectively blocks κ-opioid receptor signaling in vivo. Further research indicates that unlike some other κ-opioid receptor antagonists, this compound does not demonstrate a long duration of action, nor does it activate c-Jun N-terminal kinase (JNK) 1 []. This suggests that this compound may act through a distinct mechanism compared to other antagonists in its class.
Q4: Has this compound progressed to clinical trials, and what is the current understanding of its potential in human subjects?
A4: this compound successfully progressed to Phase 1 clinical trials, demonstrating target engagement in healthy volunteers []. While detailed results from these trials are not elaborated upon in the provided research, the advancement to human studies signifies its potential therapeutic value and warrants further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.